2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c18-14-4-1-5-15(19)16(14)17(21)20(11-13-3-2-10-23-13)12-6-8-22-9-7-12/h1-5,10,12H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFGTHHCILKJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions.
Attachment of Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a coupling reaction, such as a Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A. N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide ()
- Core Structure : Benzamide lacking halogen substituents.
- Amide Substituents : Morpholin-4-yl (a six-membered ring with one oxygen and one nitrogen) and thiophen-2-ylmethyl.
- Key Features :
- Morpholine adopts a chair conformation.
- Thiophene and morpholine rings form a dihedral angle of 63.54° (indicating steric bulk).
- Crystal packing involves N–H⋯O hydrogen bonds, forming chains.
- Halogenation (Cl/F) in the target compound may enhance lipophilicity and metabolic stability compared to the non-halogenated analogue.
B. N-(2-Chloro-6-fluorophenyl)-4-((6-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-ylamino)hexanamido)methyl)benzamide ()
- Core Structure : Benzamide with 2-chloro-6-fluorophenyl substitution.
- Amide Substituents : Complex side chains, including a dioxopiperidinyl isoindoline moiety.
- Key Features : Designed for biological activity (e.g., HDAC inhibition).
- Comparison :
- Both compounds share halogenated benzamide cores but differ in substituent complexity.
- The target compound’s simpler substituents (oxan-4-yl and thiophen-2-ylmethyl) may improve synthetic accessibility.
C. 2-Chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide ()
- Core Structure : Benzamide with 2-chloro-6-fluoro substitution.
- Amide Substituents : Cyclopentylmethyl-thiophene with a hydroxyethyl group.
- Key Features : Molecular weight = 381.9; Smiles:
CC(O)c1ccc(C2(CNC(=O)c3c(F)cccc3Cl)CCCC2)s1. - Comparison :
- The hydroxyethyl group introduces polarity, contrasting with the oxan-4-yl group’s lipophilic nature.
- Both compounds utilize thiophene for aromatic interactions but differ in linker chemistry.
Substituent Effects on Properties
- Synthetic Routes :
Impact of Halogenation
Crystallographic Insights
- The morpholine-thiophene analogue () crystallizes with disorder in the benzamide ring, showing two occupancy states (50.2:49.8).
- The oxan-4-yl group in the target compound, being a saturated ring, may adopt a chair conformation similar to morpholine, but with reduced hydrogen-bonding capacity due to the absence of NH groups.
Biological Activity
2-Chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is a compound with potential biological activity, particularly in the context of antiviral research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.9 g/mol. The compound features a chlorinated and fluorinated benzamide core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂ClFN₂O₂S |
| Molecular Weight | 372.9 g/mol |
| CAS Number | 2415513-09-4 |
| Structure | Structure |
Antiviral Properties
Research indicates that compounds with similar structural motifs exhibit significant antiviral activity, particularly against HIV. A study demonstrated that derivatives of benzamide with 2-chloro and 6-fluoro substitutions showed potent inhibition of HIV replication in infected cells. The compound's activity was assessed using various assays, revealing a strong correlation between structural features and antiviral efficacy .
The mechanism by which this compound exerts its effects may involve the inhibition of viral enzymes such as reverse transcriptase. This inhibition prevents the replication of viral RNA into DNA, a crucial step in the HIV life cycle. The compound's specific binding affinity to the enzyme has been noted to be influenced by stereochemistry, suggesting that the spatial arrangement of atoms plays a critical role in its biological effectiveness .
Study on HIV Inhibition
In a comparative study involving various derivatives, compounds similar to this compound showed up to picomolar activity against wild-type HIV strains. Notably, the presence of specific substituents at the benzene ring significantly enhanced their inhibitory activity against both wild-type and resistant strains of HIV .
Toxicological Assessment
Toxicological evaluations have indicated that while the compound exhibits promising antiviral properties, it also poses potential risks such as cytotoxicity at higher concentrations. Safety assessments are critical for determining therapeutic windows and guiding further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
